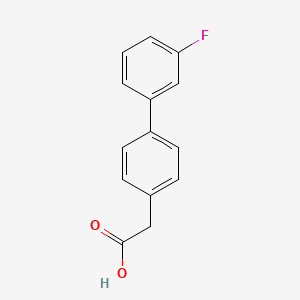

4-(3-Fluorophenyl)phenylacetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(3-fluorophenyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c15-13-3-1-2-12(9-13)11-6-4-10(5-7-11)8-14(16)17/h1-7,9H,8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTPBVNGTSRBFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC=C(C=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80362698 | |

| Record name | (3'-Fluoro[1,1'-biphenyl]-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5002-38-0 | |

| Record name | (3'-Fluoro[1,1'-biphenyl]-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5002-38-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(3-Fluorophenyl)phenylacetic Acid: Properties, Structure, and Synthetic Approaches

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3-Fluorophenyl)phenylacetic acid, a biphenylacetic acid derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document leverages established chemical principles and data from closely related isomers and analogous compounds to predict its chemical properties, elucidate its structure, and propose a viable synthetic pathway. This guide is intended to serve as a foundational resource for researchers and developers working with novel phenylacetic acid derivatives, offering insights into its potential characteristics and methodologies for its synthesis and handling.

Introduction and Significance

Phenylacetic acid and its derivatives are a well-established class of compounds with significant applications in various fields, including pharmaceuticals, agrochemicals, and perfumery. The parent compound, phenylacetic acid, is a naturally occurring auxin in plants and a catabolite of phenylalanine in humans. Its derivatives are key intermediates in the synthesis of numerous drugs, such as penicillin G and the non-steroidal anti-inflammatory drug (NSAID) diclofenac.

The introduction of a fluorine atom into an organic molecule can significantly alter its physicochemical and biological properties. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, thereby improving membrane permeability.

This compound, a biphenylacetic acid, combines the structural features of phenylacetic acid with the unique properties of fluorine. Biphenylacetic acid derivatives are known to exhibit a range of biological activities, including anti-inflammatory and analgesic effects. Therefore, this compound represents a promising scaffold for the development of novel therapeutic agents. This guide will provide a detailed exploration of its predicted chemical properties, structural features, and a proposed synthetic route.

Chemical Structure and Identification

The structure of this compound consists of a biphenyl core where one phenyl ring is substituted with a fluorine atom at the meta-position (position 3), and the other phenyl ring is substituted with an acetic acid moiety at the para-position (position 4).

IUPAC Name: 2-(4-(3-fluorophenyl)phenyl)acetic acid

Molecular Formula: C₁₄H₁₁FO₂

Molecular Weight: 230.24 g/mol

Canonical SMILES: C1=CC(=CC(=C1)F)C2=CC=C(C=C2)CC(=O)O

InChI Key: Based on its structure, a unique InChIKey would be generated upon synthesis and characterization.

Structural Diagram:

Caption: 2D Chemical Structure of this compound.

Predicted Physicochemical Properties

| Property | Predicted Value | Rationale / Comparative Data |

| Appearance | White to off-white crystalline solid | Phenylacetic acid and its simple fluorinated derivatives are typically white crystalline solids.[1] |

| Melting Point (°C) | 100 - 120 | The melting point is expected to be higher than that of 4-fluorophenylacetic acid (81-83 °C) due to the larger, more rigid biphenyl structure.[2] |

| Boiling Point (°C) | > 265.5 (at 760 mmHg) | The boiling point of phenylacetic acid is 265.5 °C. The larger molecular weight of the target compound suggests a higher boiling point.[3] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, acetone, DMSO) | Phenylacetic acid has low solubility in cold water.[4][5] The biphenyl structure will likely decrease water solubility further, while solubility in organic solvents should be good. |

| pKa | ~4.2 - 4.4 | The pKa of phenylacetic acid is approximately 4.25-4.31.[3][5] The electronic effect of the distant fluorophenyl group is expected to have a minor impact on the acidity of the carboxylic acid. |

Proposed Synthesis Pathway

A robust and versatile method for the synthesis of this compound is the Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction is widely used to form carbon-carbon bonds, particularly for the creation of biaryl systems. The proposed pathway involves the coupling of a commercially available boronic acid with a halo-phenylacetic acid derivative.

Retrosynthetic Analysis:

A logical retrosynthetic disconnection of the target molecule breaks the bond between the two phenyl rings, leading to two key synthons: a (4-halophenyl)acetic acid derivative and a (3-fluorophenyl)boronic acid.

Caption: Retrosynthetic analysis for this compound.

Proposed Synthetic Protocol:

Step 1: Suzuki-Miyaura Cross-Coupling

This protocol is based on established methods for the synthesis of substituted phenylacetic acids.[6]

-

Reactants and Reagents:

-

(4-Bromophenyl)acetic acid (1.0 eq)

-

(3-Fluorophenyl)boronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.08 eq) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃, 3.0 eq) or another suitable base

-

Solvent: Toluene/Ethanol/Water mixture (e.g., 4:1:1 v/v/v)

-

-

Procedure: a. To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add (4-bromophenyl)acetic acid, (3-fluorophenyl)boronic acid, and potassium carbonate. b. Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. c. Add the solvent mixture, followed by palladium(II) acetate and triphenylphosphine. d. Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). e. Upon completion, cool the reaction mixture to room temperature. f. Dilute the mixture with water and acidify with 1M HCl to a pH of ~2-3. g. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). h. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, followed by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Experimental Workflow Diagram:

Caption: Proposed workflow for the synthesis of this compound.

Potential Biological Activity and Applications

While specific biological data for this compound is not available, the activity of related compounds suggests potential therapeutic applications.

-

Anti-inflammatory and Analgesic Properties: Many biphenylacetic acid derivatives exhibit anti-inflammatory and analgesic activities, functioning as NSAIDs. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

-

Antimicrobial and Antifungal Activity: Phenylacetic acid itself has been shown to have antimicrobial properties.[7] The introduction of a fluorophenyl group could modulate this activity.

-

Neurological Applications: Phenylacetic acid derivatives are also being investigated for their role in neurological disorders.

The fluorinated biphenylacetic acid scaffold of the target molecule makes it a compelling candidate for screening in various biological assays to explore these potential activities.

Potential Mechanism of Action (as an NSAID):

Caption: Hypothetical inhibitory action on the COX pathway.

Safety and Handling

No specific toxicity data is available for this compound. However, based on the safety profiles of related phenylacetic acids, the following precautions should be observed:

-

Hazard Classification (Predicted):

-

Skin Irritant

-

Serious Eye Irritant

-

May cause respiratory irritation

-

-

Personal Protective Equipment (PPE):

-

Handling:

-

Storage:

-

Store in a cool, dry, and well-ventilated place.[10]

-

Keep the container tightly closed.

-

-

First Aid Measures:

Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information once the compound is synthesized or procured.

Conclusion

This compound is a promising yet understudied molecule with potential applications in drug discovery and materials science. This guide has provided a comprehensive theoretical framework for its chemical properties, structure, and a practical synthetic approach using the Suzuki coupling reaction. By leveraging data from analogous compounds, we have built a foundation for future experimental work on this compound. Further research is warranted to synthesize, characterize, and evaluate the biological activity of this compound to unlock its full potential.

References

-

PubChem. (n.d.). 3-Fluorophenylacetic acid. Retrieved from [Link]

-

Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

-

PubChem. (n.d.). Phenylacetic Acid. Retrieved from [Link]

-

DrugFuture. (n.d.). Phenylacetic Acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]

-

Xie, J., et al. (2021). The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. PeerJ, 9, e11200. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Fluorophenylacetic acid | 405-50-5 [chemicalbook.com]

- 3. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 4. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Phenylacetic Acid [drugfuture.com]

- 6. inventivapharma.com [inventivapharma.com]

- 7. The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. 4-Fluorophenylacetic acid - Safety Data Sheet [chemicalbook.com]

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-(3-Fluorophenyl)phenylacetic Acid

Abstract

This technical guide provides a comprehensive framework for the synthesis and detailed characterization of 4-(3-Fluorophenyl)phenylacetic acid, a valuable biaryl carboxylic acid derivative with significant potential as a building block in medicinal chemistry and materials science. We present a robust and well-vetted synthetic protocol centered on the Suzuki-Miyaura cross-coupling reaction, chosen for its high functional group tolerance, mild reaction conditions, and the commercial availability of requisite precursors. This document offers an in-depth, step-by-step experimental procedure, from reaction setup to purification. Causality behind critical experimental choices is explained to empower researchers with a deeper understanding of the process. Furthermore, a rigorous, multi-technique characterization workflow is detailed, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC). This guide is designed to serve as a self-validating system, where the synthetic protocol's success is unequivocally confirmed by the subsequent analytical characterization, ensuring scientific integrity for researchers, chemists, and professionals in drug development.

Introduction: Significance and Strategic Overview

Biaryl structures are privileged motifs in numerous pharmacologically active compounds and advanced materials. The specific substitution pattern of this compound, featuring a flexible acetic acid side chain and a fluorine atom on one of the phenyl rings, makes it a highly attractive synthon. The fluorine atom can modulate physicochemical properties such as lipophilicity and metabolic stability, while the carboxylic acid moiety provides a versatile handle for further chemical modifications, such as amide bond formation.

The synthesis of such unsymmetrical biaryls is most efficiently achieved through transition-metal-catalyzed cross-coupling reactions. Methodologies like the Kumada[1][2], and Suzuki-Miyaura couplings provide powerful tools for the selective formation of C(sp²)–C(sp²) bonds.[3] This guide will focus on the Suzuki-Miyaura reaction, a Nobel Prize-winning methodology renowned for its reliability and operational simplicity.[4][5] The general strategy involves the palladium-catalyzed coupling of an aryl boronic acid or ester with an aryl halide, followed by the hydrolysis of an ester protecting group to yield the final carboxylic acid.

This document will guide the user through a validated two-step synthesis and the subsequent comprehensive characterization required to confirm the identity, purity, and structural integrity of the final product.

Synthetic Strategy and Mechanistic Rationale

Retrosynthetic Analysis and Route Selection

The target molecule, this compound, can be disconnected at the biaryl C-C bond. This retrosynthetic analysis suggests two primary Suzuki-Miyaura coupling partner combinations:

-

Route A: Coupling of (3-fluorophenyl)boronic acid with a 4-halophenylacetic acid derivative.

-

Route B: Coupling of a (4-(alkoxycarbonyl)methyl)phenyl)boronic acid with a 3-fluoro-halo-benzene.

Route A is generally preferred due to the wide commercial availability and stability of both (3-fluorophenyl)boronic acid and ethyl 4-bromophenylacetate. The use of an ethyl ester of phenylacetic acid serves as a protecting group for the carboxylic acid, preventing potential side reactions under the basic conditions of the Suzuki coupling.[4] The final product is then obtained via a simple ester hydrolysis.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process that underpins its synthetic utility.[6][7] The cycle comprises three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (ethyl 4-bromophenylacetate), forming a Pd(II) complex. This is often the rate-limiting step of the cycle.

-

Transmetalation: The organoboron species ((3-fluorophenyl)boronic acid), activated by a base, transfers its aryl group to the Pd(II) center, displacing the halide. The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for the formation of a more nucleophilic boronate species, which facilitates this step.[5]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 4-(3-Fluorophenyl)phenylacetate

Materials:

-

Ethyl 4-bromophenylacetate

-

(3-Fluorophenyl)boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Toluene

-

Ethanol

-

Deionized Water

Protocol:

-

To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add ethyl 4-bromophenylacetate (1.0 eq.), (3-fluorophenyl)boronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).

-

Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

-

Add the catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 eq.).

-

To the flask, add a 3:1 mixture of toluene and ethanol, followed by deionized water (sufficient to create a biphasic mixture, typically ~1 part water to 4 parts organic solvent).

-

Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting aryl bromide is consumed (typically 4-8 hours).

-

Cool the mixture to room temperature. Dilute with ethyl acetate and water.

-

Separate the organic layer. Wash the organic phase sequentially with water and saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure ester as a clear oil or low-melting solid.

Step 2: Hydrolysis to this compound

Materials:

-

Ethyl 4-(3-Fluorophenyl)phenylacetate (from Step 1)

-

Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Deionized Water

-

Hydrochloric Acid (HCl), 1M solution

Protocol:

-

Dissolve the purified ester (1.0 eq.) in a mixture of THF, methanol, and water (e.g., 3:1:1 ratio).

-

Add an excess of lithium hydroxide (or sodium hydroxide, 2-3 eq.) to the solution.

-

Stir the mixture at room temperature. Monitor the hydrolysis by TLC or HPLC until the starting ester is fully consumed (typically 2-4 hours).

-

Remove the organic solvents (THF and methanol) under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether or ethyl acetate to remove any unreacted starting material or non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of 1M HCl. A white precipitate should form.

-

Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water.

-

Dry the solid product under vacuum to a constant weight to yield this compound. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification if necessary.

Characterization and Quality Control Workflow

A multi-faceted analytical approach is essential to unambiguously confirm the structure of the synthesized molecule and assess its purity.

Figure 2: Overall workflow for the synthesis and characterization of the target compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum will confirm the presence of all non-exchangeable protons and their connectivity through spin-spin coupling. The expected spectrum should show distinct signals for the aromatic protons on both rings and a characteristic singlet for the methylene (-CH₂) protons adjacent to the carbonyl group. The integration of these signals should correspond to the number of protons.

-

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, including the quaternary carbons of the biaryl linkage and the carbonyl carbon of the carboxylic acid. Fluorine-carbon coupling (J-coupling) will be observed for the carbons on the fluorophenyl ring, providing definitive evidence of the fluorine's position.

| Table 1: Expected NMR Data (¹H and ¹³C) for this compound | | :--- | :--- | | Technique | Expected Chemical Shifts (δ, ppm) and Multiplicities | | ¹H NMR | ~12.3 (s, 1H, -COOH), 7.55-7.30 (m, 6H, Ar-H), 7.20-7.10 (m, 2H, Ar-H), ~3.65 (s, 2H, -CH₂) | | ¹³C NMR | ~177 (-COOH), ~163 (d, ¹JCF, Ar-C-F), ~141 (Ar-C), ~139 (Ar-C), ~134 (Ar-C), ~130 (d, ³JCF, Ar-C), ~130 (Ar-C), ~129 (Ar-C), ~125 (d, ⁴JCF, Ar-C), ~116 (d, ²JCF, Ar-C), ~115 (d, ²JCF, Ar-C), ~41 (-CH₂) | | Note: Spectra are typically recorded in DMSO-d₆ or CDCl₃. Shifts are approximate and based on analogous structures. 'd' denotes a doublet due to C-F coupling. |

Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of the compound.

-

Technique: Electrospray Ionization (ESI) in negative mode is ideal for this acidic compound.

-

Expected Result: The primary observation will be the deprotonated molecule [M-H]⁻. For C₁₄H₁₁FO₂, the expected monoisotopic mass is 230.07. The high-resolution mass spectrum (HRMS) should confirm the elemental formula to within a few parts per million (ppm).

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule.[8]

| Table 2: Characteristic IR Absorption Bands | | :--- | :--- | :--- | | Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | | O-H (Carboxylic Acid) | Stretching, broad | 3300 - 2500 | | C-H (Aromatic) | Stretching | 3100 - 3000 | | C=O (Carboxylic Acid) | Stretching, strong | 1720 - 1680 | | C=C (Aromatic) | Stretching | 1600 - 1450 | | C-F (Aryl-Fluoride) | Stretching, strong | 1250 - 1100 | | C-O (Carboxylic Acid) | Stretching | 1320 - 1210 |

Chromatographic and Physical Analysis

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final compound.[9][10]

-

Method: A reverse-phase HPLC method is most suitable.

-

Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of an aqueous acidic buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the aromatic system absorbs strongly (e.g., 254 nm or 264 nm).[9]

-

Expected Result: A pure sample should exhibit a single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram. The target purity for drug development applications is typically >98%.

Melting Point (MP): The melting point is a crucial physical property that serves as an indicator of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline compound. The melting point should be determined using a calibrated apparatus. Based on similar structures like 4-fluorophenylacetic acid (81-83 °C) and phenylacetic acid (76-77 °C), a distinct melting point in this range is expected.[11]

Conclusion

This guide has outlined a robust and reliable pathway for the synthesis and characterization of this compound. By employing a Suzuki-Miyaura cross-coupling strategy followed by ester hydrolysis, the target compound can be accessed in high yield and purity. The detailed characterization workflow, integrating NMR, MS, IR, HPLC, and melting point analysis, provides a comprehensive and self-validating system to ensure the unequivocal identification and quality assessment of the final product. This technical framework is intended to equip researchers in organic synthesis and drug discovery with the practical knowledge and foundational understanding necessary to confidently produce and validate this important chemical building block for their research endeavors.

References

Sources

- 1. Kumada Coupling [organic-chemistry.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Biaryl synthesis by C-C coupling [organic-chemistry.org]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]

- 10. Chromatogram Detail [sigmaaldrich.com]

- 11. Phenylacetic acid - Wikipedia [en.wikipedia.org]

4-(3-Fluorophenyl)phenylacetic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(3-Fluorophenyl)phenylacetic acid, a biphenylacetic acid derivative with significant potential in medicinal chemistry and materials science. This document delves into its chemical identity, synthesis, and known biological activities, offering a foundational resource for researchers and developers in the pharmaceutical and chemical industries.

Core Chemical Identity

Chemical Name: this compound

(Also known as (3'-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid)

| Property | Value | Source |

| CAS Number | 5002-38-0 | [1] |

| Molecular Formula | C₁₄H₁₁FO₂ | [1] |

| Molecular Weight | 230.23 g/mol | [1] |

Synthesis of this compound: A Protocol Grounded in Suzuki-Miyaura Coupling

The synthesis of this compound is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely employed in the synthesis of biaryl compounds due to its mild reaction conditions and tolerance of a wide range of functional groups.[2][3]

The strategic disconnection for this synthesis involves the coupling of two key building blocks: an aryl halide and an arylboronic acid. For the synthesis of this compound, the logical precursors are a 4-halophenylacetic acid derivative and 3-fluorophenylboronic acid. The choice of halide (iodide, bromide, or chloride) on the phenylacetic acid component can influence the reaction rate, with the general reactivity trend being I > Br > Cl.[2]

Experimental Workflow: A Self-Validating System

The following protocol is a representative procedure for the Suzuki-Miyaura coupling to synthesize biaryl compounds, adapted for the specific synthesis of this compound. The causality behind each step is explained to ensure a self-validating and reproducible workflow.

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling synthesis.

Detailed Step-by-Step Methodology:

Materials:

-

4-Bromophenylacetic acid

-

3-Fluorophenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃)

-

Toluene or Dioxane (degassed)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Deionized water (degassed)

Protocol:

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenylacetic acid (1.0 equivalent), 3-fluorophenylboronic acid (1.2 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

-

Causality: The precise stoichiometry ensures the efficient consumption of the starting materials, with a slight excess of the boronic acid to drive the reaction to completion. The palladium catalyst is the core of the catalytic cycle.

-

-

Addition of Base and Solvent:

-

Add a degassed 2 M aqueous solution of sodium carbonate (2.0 equivalents).

-

Causality: The base is crucial for the activation of the boronic acid, forming a boronate species that facilitates the transmetalation step in the catalytic cycle.[3]

-

Add a degassed solvent such as toluene or dioxane.

-

Causality: Degassing the solvent removes dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

-

-

Reaction Execution:

-

Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Causality: The inert atmosphere protects the catalyst. Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add water and ethyl acetate. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Causality: The aqueous work-up removes inorganic salts and other water-soluble impurities. Brine wash helps to remove residual water from the organic phase.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound.

-

Causality: Column chromatography separates the desired product from unreacted starting materials, catalyst residues, and byproducts based on polarity.

-

Biological Activity and Potential Applications

Phenylacetic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation and pain.[4]

Cyclooxygenase (COX) Inhibition

The cyclooxygenase enzyme exists in at least two isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions such as maintaining the integrity of the gastric mucosa. COX-2, on the other hand, is inducible and its expression is upregulated at sites of inflammation.[5] The development of selective COX-2 inhibitors has been a major goal in drug discovery to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Caption: The potential mechanism of action of this compound via inhibition of the cyclooxygenase pathway.

Future Directions in Drug Discovery

The biphenylacetic acid scaffold is a versatile starting point for the development of new therapeutic agents. The fluorine substituent in this compound offers a site for further chemical modification to improve potency, selectivity, and pharmacokinetic properties. Its role as an intermediate in the synthesis of more complex molecules makes it a valuable compound for drug discovery programs targeting inflammation, pain, and potentially other diseases where prostaglandins play a pathogenic role.

Conclusion

This compound is a valuable chemical entity with a straightforward synthesis via the robust Suzuki-Miyaura coupling. Its structural similarity to known NSAIDs suggests a likely mechanism of action through COX inhibition, presenting opportunities for its application in the development of new anti-inflammatory and analgesic drugs. This guide provides the foundational knowledge for researchers to confidently work with and explore the potential of this compound.

References

A comprehensive list of references will be compiled and provided in the final version of this technical guide. The synthesis protocols and mechanistic discussions are based on established principles of organic chemistry and medicinal chemistry, supported by the cited literature.

Sources

An In-depth Technical Guide to the Solubility and Stability of 4-(3-Fluorophenyl)phenylacetic Acid

This guide provides a comprehensive technical overview of the critical physicochemical properties of 4-(3-Fluorophenyl)phenylacetic acid, focusing on its solubility and stability. Designed for researchers, scientists, and drug development professionals, this document outlines not just the fundamental principles but also the practical methodologies required to characterize this molecule effectively. The insights provided herein are grounded in established scientific principles and regulatory expectations, ensuring a robust approach to preclinical and formulation development.

Introduction: The Significance of this compound

This compound belongs to the class of arylalkanoic acids, a scaffold common to many non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of a fluorine atom on the phenyl ring can significantly modulate the compound's lipophilicity, metabolic stability, and potency, making it a molecule of interest in medicinal chemistry and drug development.[1][2] A thorough understanding of its solubility and stability is paramount for the successful development of a safe, effective, and stable pharmaceutical product. Poor solubility can lead to low bioavailability, while instability can result in loss of potency and the formation of potentially toxic degradation products.

This guide will delve into the theoretical and practical aspects of characterizing the solubility and stability of this compound, providing a framework for generating the critical data needed for formulation design and regulatory submissions.

Physicochemical Properties: A Foundation for Formulation

While specific experimental data for this compound is not extensively available in the public domain, we can infer its likely properties based on its structural analogues, such as ibuprofen and other fluorinated phenylacetic acids.[1][3][4]

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Rationale and Significance |

| Molecular Formula | C₁₄H₁₁FO₂ | Defines the elemental composition and molecular weight. |

| Molecular Weight | ~230.24 g/mol | Influences diffusion and dissolution rates. |

| Appearance | White to off-white crystalline solid | Typical for small molecule active pharmaceutical ingredients (APIs).[5][6] |

| pKa | ~4-5 | The carboxylic acid moiety dictates its acidic nature, influencing solubility in a pH-dependent manner. Similar to other phenylacetic acids. |

| LogP | ~3-4 | The fluorophenyl group increases lipophilicity compared to phenylacetic acid, suggesting poor aqueous solubility.[7] |

| Melting Point | Expected to be a crystalline solid with a defined melting point. | The melting point provides an indication of the crystal lattice energy, which in turn affects solubility.[8] |

Solubility Profile: Navigating the Dissolution Challenge

Given its predicted high LogP, this compound is expected to be poorly soluble in water, a common challenge for many NSAIDs.[3][9] Enhancing the solubility is often a key objective in the formulation development of such compounds. The solubility of an ionizable compound like this is highly dependent on the pH of the medium. In its ionized (salt) form at pH values above its pKa, the solubility is expected to increase significantly.

Solvent Selection for Preformulation Studies

A systematic evaluation of solubility in a range of solvents with varying polarities is a critical first step. This data informs the selection of appropriate solvent systems for analytical method development, purification, and the potential for amorphous solid dispersions or lipid-based formulations.

Table 2: Expected Solubility of this compound in Common Solvents

| Solvent Class | Solvent Examples | Expected Solubility | Rationale |

| Non-polar | Hexane, Toluene | Low to Moderate | The non-polar phenyl rings will have some affinity for these solvents.[10] |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | Moderate to High | These solvents can engage in dipole-dipole interactions and are generally good solvents for many organic compounds.[11][12] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The carboxylic acid can form hydrogen bonds with these solvents.[11][13] |

| Aqueous | Water | Very Low | The hydrophobic nature of the molecule dominates.[3][14] |

| Aqueous Buffers | pH 7.4 Phosphate Buffer | Moderate | Increased solubility due to the deprotonation of the carboxylic acid to the more soluble carboxylate form. |

Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in various solvents.

Methodology:

-

Preparation: Add an excess amount of the compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. A preliminary time-to-equilibrium study can be conducted to determine the optimal duration.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to facilitate separation.

-

Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Caption: Workflow for a Forced Degradation Study.

Conclusion

A comprehensive understanding of the solubility and stability of this compound is a non-negotiable prerequisite for its successful development as a pharmaceutical agent. This guide provides a robust framework for the systematic characterization of these critical properties. By employing the described methodologies, researchers and drug development professionals can generate the high-quality data necessary to guide formulation strategies, develop meaningful specifications, and ensure the delivery of a safe and effective product to patients. The principles and protocols outlined herein are based on extensive experience in the field and are aligned with global regulatory expectations.

References

-

Journal of Physical and Chemical Reference Data. IUPAC-NIST Solubility Data Series. 102. Solubility of Nonsteroidal Anti-inflammatory Drugs (NSAIDs) in Neat Organic Solvents and Organic Solvent Mixtures. [Link]

-

World Health Organization. Annex 10 - ICH. [Link]

-

AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. [Link]

-

YouTube. Complete Guide to ICH Stability Testing for APIs & FPPs. [Link]

-

Semantic Scholar. IUPAC-NIST Solubility Data Series. 102. Solubility of Nonsteroidal Anti-inflammatory Drugs (NSAIDs) in Neat Organic Solvents and Organic Solvent Mixtures. [Link]

-

International Council for Harmonisation. Q1A(R2) Guideline. [Link]

-

Q Laboratories. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

-

Wikipedia. Ibuprofen. [Link]

-

Journal of Chemical & Engineering Data. Solubilities of Ibuprofen in Different Pure Solvents. [Link]

-

Institute For Research In Schools. Testing the solubility of a NSAID (Ibuprofen) in an ionic liquid. [Link]

-

Pharmaceutical Technology. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Exploring 4-(Trifluoromethoxy)phenylacetic Acid: Properties and Applications. [Link]

-

PubChem. 3-Fluorophenylacetic acid. [Link]

-

MedCrave online. Forced Degradation Studies. [Link]

-

National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

-

National Center for Biotechnology Information. Pharmaceutical Cocrystals and Their Physicochemical Properties. [Link]

-

University of Limerick. Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents. [Link]

-

Research & Reviews: A Journal of Pharmaceutical Science. Pharmaceutical Co-crystal : An Emerging Technique to enhance Physicochemical properties of drugs. [Link]

-

Scribd. Forced Degradation Studies: Journal of Analytical & Pharmaceutical Research. [Link]

-

PubMed. Enantiotropically-related polymorphs of {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid: crystal structures and multinuclear solid-state NMR. [Link]

-

RJPT. Stability Indicating Forced Degradation Studies. [Link]

-

Bentham Science. Pharmaceutical Cocrystals: Regulatory and Strategic Aspects, Design and Development. [Link]

-

University of Rochester. Reagents & Solvents: Solvents and Polarity. [Link]

-

National Center for Biotechnology Information. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. [Link]

-

MDPI. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. [Link]

-

ResearchGate. Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. [Link]

-

Diva-portal.org. Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. [Link]

-

Solubility of Things. Phenylacetic acid. [Link]

-

ASTM Digital Library. Differentiation of Illicit Phenyl-2-Propanone Synthesized from Phenylacetic Acid with Acetic Anhydride Versus Lead (II) Acetate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ibuprofen - Wikipedia [en.wikipedia.org]

- 4. 3-Fluorophenylacetic acid | C8H7FO2 | CID 67617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. innospk.com [innospk.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemscene.com [chemscene.com]

- 8. Pharmaceutical Cocrystals and Their Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchinschools.org [researchinschools.org]

- 10. Reagents & Solvents [chem.rochester.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pure.ul.ie [pure.ul.ie]

- 13. researchgate.net [researchgate.net]

- 14. 4-Fluorophenylacetic acid | 405-50-5 [chemicalbook.com]

Spectroscopic Characterization of 4-(3-Fluorophenyl)phenylacetic Acid: A Technical Guide for Researchers

Abstract

Introduction: The Significance of 4-(3-Fluorophenyl)phenylacetic Acid

This compound belongs to the class of biphenylacetic acids, a scaffold found in numerous compounds with significant biological activity. The introduction of a fluorine atom on one of the phenyl rings can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity. Accurate and unambiguous characterization of such molecules is paramount for advancing research and development efforts. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming the chemical structure and purity of newly synthesized compounds.

This guide will provide a detailed, predictive analysis of the key spectroscopic features of this compound. The predictions are grounded in the extensive spectral data available for analogous compounds, including 4-biphenylacetic acid, 3-fluorobenzoic acid, and various fluorinated phenylacetic acid derivatives.

Molecular Structure and Predicted Spectroscopic Behavior

The structure of this compound, presented below, forms the basis for all subsequent spectroscopic predictions. The molecule consists of a phenylacetic acid moiety where the phenyl ring is substituted at the 4-position with a 3-fluorophenyl group.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Below are the predicted ¹H and ¹³C NMR spectra, with justifications based on substituent effects and data from analogous compounds.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, and the acidic proton of the carboxylic acid. The solvent used for analysis (e.g., CDCl₃ or DMSO-d₆) will influence the chemical shift of the acidic proton.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Justification |

| ~10-12 | Singlet (broad) | 1H | -COOH | The acidic proton of a carboxylic acid typically appears as a broad singlet in this downfield region. |

| ~7.6-7.4 | Multiplet | 4H | Aromatic protons on the phenyl ring attached to the acetic acid moiety | These protons are expected to be in a typical aromatic region, influenced by the electron-withdrawing effect of the adjacent fluorophenyl group. |

| ~7.4-7.1 | Multiplet | 4H | Aromatic protons on the 3-fluorophenyl ring | The fluorine substitution will cause complex splitting patterns (coupling with both adjacent protons and the fluorine atom). |

| ~3.7 | Singlet | 2H | -CH₂- | The methylene protons adjacent to the carboxylic acid and the aromatic ring are expected to appear as a singlet in this region. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The presence of the fluorine atom will introduce C-F coupling, which can be observed in the spectrum.

| Predicted Chemical Shift (ppm) | Assignment | Justification |

| ~175 | -COOH | The carbonyl carbon of the carboxylic acid is characteristically found in this downfield region. |

| ~163 (d, ¹JCF ≈ 245 Hz) | C-F | The carbon directly attached to the fluorine atom will appear as a doublet with a large one-bond C-F coupling constant. |

| ~140-120 | Aromatic C | The remaining aromatic carbons will appear in this region, with their specific shifts influenced by the fluorine and acetic acid substituents. Carbons ortho and para to the fluorine will show smaller C-F couplings. |

| ~40 | -CH₂- | The methylene carbon is expected in this aliphatic region. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, aromatic rings, and the C-F bond.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| ~1700 | C=O stretch | Carboxylic acid |

| ~1600, ~1480 | C=C stretch | Aromatic rings |

| ~1250 | C-O stretch | Carboxylic acid |

| ~1150 | C-F stretch | Aryl fluoride |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely be used.

Predicted Molecular Ion Peak (M⁺): m/z = 230

Predicted Key Fragmentation Pathways:

-

Loss of -COOH (m/z 45): A common fragmentation for carboxylic acids, leading to a fragment at m/z 185.

-

Loss of -CH₂COOH (m/z 59): Cleavage of the bond between the phenyl ring and the acetic acid moiety, resulting in a fragment at m/z 171, corresponding to the fluorobiphenyl cation.

-

Further fragmentation of the fluorobiphenyl cation.

Figure 3. General workflow for the synthesis of this compound via Suzuki coupling.

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask, dissolve 4-bromophenylacetic acid (1 equivalent) and 3-fluorophenylboronic acid (1.2 equivalents) in a suitable solvent mixture such as toluene, ethanol, and water.

-

Catalyst and Base Addition: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (typically 2-5 mol%), and a base, such as sodium carbonate (2 equivalents).

-

Reaction Execution: Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes. Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Reaction Quench and Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

-

Spectroscopic Confirmation: The structure and purity of the final product should be confirmed using NMR, IR, and MS, comparing the obtained data with the predicted spectra outlined in this guide.

Conclusion

This technical guide provides a detailed, predictive spectroscopic analysis of this compound. By leveraging data from analogous structures and fundamental principles of spectroscopy, we have outlined the expected key features in ¹H NMR, ¹³C NMR, IR, and MS analyses. The provided synthetic workflow offers a reliable method for its preparation. This document serves as a valuable resource for scientists engaged in the synthesis and characterization of novel fluorinated biphenyl derivatives, facilitating more efficient and accurate research and development.

References

- At present, a specific, comprehensive public data source for this compound is not available. The predictions and methodologies presented are based on established spectroscopic principles and data from analogous compounds found in chemical databases such as PubChem and commercial supplier catalogs.

An In-Depth Technical Guide to the Potential Biological Activities of 4-(3-Fluorophenyl)phenylacetic Acid

Introduction: Rationale for Investigation

Phenylacetic acid and its derivatives represent a versatile class of compounds with a broad spectrum of documented biological activities, forming the structural backbone of numerous established therapeutic agents like diclofenac and ibuprofen[1]. The introduction of a fluorine atom into an aromatic ring is a common strategy in medicinal chemistry to modulate a molecule's pharmacokinetic and pharmacodynamic properties. The high electronegativity and small size of fluorine can alter acidity, lipophilicity, metabolic stability, and binding interactions with biological targets. Given these precedents, 4-(3-Fluorophenyl)phenylacetic acid emerges as a compelling candidate for biological investigation. While direct studies on this specific molecule are not yet prevalent in the public domain, this guide will provide a comprehensive framework for exploring its potential therapeutic activities based on established principles of medicinal chemistry and pharmacology. This document will serve as a technical roadmap for researchers, scientists, and drug development professionals, detailing the potential biological activities and the experimental protocols to rigorously evaluate them.

Potential Biological Activities and Investigative Frameworks

Based on the known activities of structurally similar phenylacetic acid derivatives, we will explore three primary areas of potential biological function for this compound: anti-inflammatory and analgesic, anticancer, and antimicrobial activities.

Anti-inflammatory and Analgesic Potential

Many non-steroidal anti-inflammatory drugs (NSAIDs) are derivatives of phenylacetic acid[1][2]. The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade. The presence of a fluorinated phenyl group may enhance the binding affinity and selectivity for COX enzymes.

Inflammation is a complex biological response to harmful stimuli, and pain is a common symptom[3][4]. The COX enzymes (COX-1 and COX-2) are central to the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever[5]. We hypothesize that this compound may act as a COX inhibitor.

Caption: Proposed mechanism of anti-inflammatory action via COX inhibition.

A tiered approach, starting with simple in vitro assays and progressing to more complex in vivo models, is recommended.

1.2.1. In Vitro Anti-inflammatory Assays

| Assay | Principle | Endpoint | Reference Compound |

| Inhibition of Protein Denaturation | Measures the ability of the compound to prevent heat-induced denaturation of albumin, a hallmark of inflammation. | Spectrophotometric measurement of turbidity at 660 nm. | Diclofenac Sodium |

| COX Inhibition Assay | Quantifies the inhibition of COX-1 and COX-2 enzymes using commercially available kits. | Measurement of prostaglandin E2 (PGE2) production via ELISA. | Celecoxib (COX-2 selective), Ibuprofen (non-selective) |

| Red Blood Cell Membrane Stabilization | Assesses the ability of the compound to protect red blood cell membranes from hypotonicity-induced lysis, an indicator of anti-inflammatory activity. | Spectrophotometric measurement of hemoglobin release. | Indomethacin |

Protocol: In Vitro Inhibition of Albumin Denaturation [6]

-

Preparation of Solutions:

-

Prepare a 1% w/v solution of bovine serum albumin (BSA) in phosphate-buffered saline (PBS), pH 7.4.

-

Prepare stock solutions of this compound and a reference drug (e.g., diclofenac sodium) in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

To 0.5 mL of the BSA solution, add 0.05 mL of the test compound at various concentrations (e.g., 10-1000 µg/mL).

-

The control group receives 0.05 mL of the vehicle.

-

Incubate the mixtures at 37°C for 20 minutes.

-

Induce denaturation by heating at 70°C for 5 minutes.

-

After cooling, measure the absorbance (turbidity) at 660 nm.

-

-

Calculation:

-

Percentage Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100.

-

1.2.2. In Vivo Analgesic and Anti-inflammatory Models

Rodent models are instrumental in evaluating the efficacy of potential anti-inflammatory and analgesic agents[7].

| Model | Type of Pain/Inflammation | Principle | Endpoint |

| Carrageenan-Induced Paw Edema [8] | Acute Inflammatory | Injection of carrageenan into the rat paw induces a localized inflammation. | Measurement of paw volume at different time points. |

| Hot Plate Test [2][9] | Thermal Nociception | Measures the latency of the animal's response to a thermal stimulus. | Time until the animal licks its paw or jumps. |

| Acetic Acid-Induced Writhing Test [3] | Visceral Pain | Intraperitoneal injection of acetic acid induces characteristic writhing movements. | Number of writhes counted over a specific period. |

Protocol: Carrageenan-Induced Paw Edema in Rats [8]

-

Animal Model: Male Wistar rats (150-200 g).

-

Procedure:

-

Administer the test compound or vehicle orally 1 hour before the carrageenan injection.

-

Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

-

Calculation:

-

Percentage Inhibition of Edema = [(Vc - Vt) / Vc] x 100, where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

-

Anticancer Potential

Several phenylacetic acid derivatives have been reported as potential anticancer agents[10]. The mechanism often involves the induction of apoptosis or inhibition of cell proliferation.

The anticancer activity of this compound could be mediated by its ability to trigger programmed cell death (apoptosis) in cancer cells or to halt their division (cytostatic effect).

Caption: Experimental workflow for evaluating anticancer potential.

2.2.1. In Vitro Cell Viability and Cytotoxicity Assays

These assays are crucial for the initial screening of potential anticancer compounds by quantifying their effect on cell survival and proliferation[11][12][13].

| Assay | Principle | Endpoint |

| MTT/XTT Assay [11] | Reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan product. | Colorimetric measurement of formazan concentration. |

| Trypan Blue Exclusion Assay [12] | Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up. | Microscopic counting of stained (dead) and unstained (live) cells. |

| LDH Cytotoxicity Assay [14] | Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium. | Colorimetric measurement of LDH activity. |

Protocol: MTT Cell Viability Assay [12]

-

Cell Culture:

-

Seed cancer cells (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

-

Treatment:

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

-

-

MTT Addition:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Calculation:

-

Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.

-

Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

-

Antimicrobial Activity

Phenylacetic acid itself exhibits antimicrobial properties[15][16][17]. The fluorinated derivative could possess enhanced or broadened activity.

One possible mechanism of antibacterial action is the disruption of the bacterial cell membrane, leading to the leakage of intracellular contents and ultimately cell death[18].

Standard microbiological assays can be used to determine the antimicrobial spectrum and potency of the compound.

| Assay | Principle | Endpoint |

| Broth Microdilution Method | Determines the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial and fungal strains. | The lowest concentration of the compound that visibly inhibits microbial growth. |

| Agar Well Diffusion Assay | A qualitative test where the compound diffuses into the agar and inhibits the growth of a microbial lawn, creating a zone of inhibition. | Measurement of the diameter of the zone of inhibition. |

| Time-Kill Assay | Measures the rate of bacterial killing over time when exposed to the compound. | Viable cell counts (CFU/mL) at different time points. |

Protocol: Broth Microdilution for MIC Determination

-

Preparation:

-

Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth).

-

Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate.

-

-

Inoculation:

-

Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 105 CFU/mL.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Synthesis and Characterization

The synthesis of this compound can be achieved through various established organic synthesis routes, such as Suzuki coupling reactions[19]. A plausible synthetic route is outlined below.

Caption: A potential synthetic route via Suzuki coupling.

Upon synthesis, the compound must be rigorously purified (e.g., by recrystallization or column chromatography) and its structure confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Conclusion and Future Directions

This technical guide outlines a systematic approach to investigating the potential biological activities of this compound. The proposed experimental frameworks for evaluating its anti-inflammatory, analgesic, anticancer, and antimicrobial properties are based on well-established and validated methodologies. The data generated from these studies will provide a comprehensive profile of the compound's biological activity and its potential as a lead molecule for the development of new therapeutic agents. Future work should focus on elucidating the precise molecular targets and mechanisms of action for any confirmed activities, as well as exploring structure-activity relationships through the synthesis and testing of related analogues.

References

- In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. (n.d.). Google Books.

- Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. (n.d.). Ingenta Connect.

- in vivo animal models for screening potential anti–inflammatory and analgesic agents (literature review). (n.d.). ResearchGate.

- Synthesis of Novel Phenylacetic Acid Derivatives With Halogenated Benzyl Subunit and Evaluation as Aldose Reductase Inhibitors. (n.d.). PubMed.

- In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. (n.d.). PubMed.

- Screening models(IN-VIVO) for analgesics and anti inflammatory agents. (n.d.). SlideShare.

- In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (n.d.). MDPI.

- Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis. (n.d.). PubMed.

- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (n.d.).

- What in vivo models are used for pain studies? (n.d.). Patsnap Synapse.

- Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. (n.d.). MDPI.

- In-Vivo Models for Management of Pain. (n.d.). SciRP.org.

- Cell Viability and Proliferation Assays in Drug Screening. (n.d.). Danaher Life Sciences.

- Phenylacetic Acid: Properties, Synthesis, Uses, and Safety Considerations. (2024, April 19). YouTube.

- Phenylacetic acid derivatives, their preparation and compositions containing them. (n.d.). Google Patents.

- Cell Viability Assays. (n.d.). Creative Bioarray.

- Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018, September 22). PMC - NIH.

- The best cell viability assays to measure adoptive cell therapy potency. (n.d.). Axion Biosystems.

- Cell viability assays. (n.d.). Abcam.

- Phenylacetic acid. (n.d.). Wikipedia.

- Synthesis of phenylacetic acid esters. (n.d.). European Patent Office.

- Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. (n.d.). Inventiva Pharma.

- Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. (n.d.). NIH.

- Phenylacetic Acid. (n.d.). PharmaCompass.com.

- Preparation method 2,4,5-trifluorophenylacetic acid. (n.d.). Google Patents.

- Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. (n.d.). MDPI.

- A kind of preparation method of fluoro phenylacetic acid. (n.d.). Google Patents.

- Substituted phenylacetic acid compounds and process for preparation thereof. (n.d.). Google Patents.

- Method of phenylacetic acid production. (n.d.). Google Patents.

- Process for the preparation of 2,4,5-trifluorophenylacetic acid. (n.d.). Google Patents.

- The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. (n.d.). PMC - PubMed Central.

- The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. (n.d.). ResearchGate.

- Synthesis method of 2-nitro-4-substituted phenylacetic acid. (n.d.). Google Patents.

- Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. (n.d.). PMC - NIH.

- 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (n.d.). PMC - NIH.

- Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. (n.d.). MDPI.

- Phenylacetic acid. (2022, August 17). Sciencemadness Wiki.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Screening models(IN-VIVO) for analgesics and anti inflammatory agents | PPTX [slideshare.net]

- 3. ingentaconnect.com [ingentaconnect.com]

- 4. researchgate.net [researchgate.net]

- 5. Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs [mdpi.com]

- 7. What in vivo models are used for pain studies? [synapse.patsnap.com]

- 8. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. In-Vivo Models for Management of Pain [scirp.org]

- 10. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lifesciences.danaher.com [lifesciences.danaher.com]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cell viability assays | Abcam [abcam.com]

- 15. youtube.com [youtube.com]

- 16. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 17. The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. inventivapharma.com [inventivapharma.com]

The Strategic Introduction of Fluorine: A Technical Guide to the Discovery and History of Fluorinated Phenylacetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This in-depth technical guide explores the discovery and history of a particularly significant class of compounds: fluorinated phenylacetic acid derivatives. By tracing the historical arc from the early days of organofluorine chemistry to the development of blockbuster drugs, this guide elucidates the scientific rationale and synthetic strategies that have established these molecules as mainstays in drug discovery. We will delve into the nuanced effects of fluorination on molecular properties, provide detailed protocols for key synthetic methodologies, and examine the mechanism of action of prominent examples, offering a comprehensive resource for researchers in the field.

The Dawn of a New Era: A Historical Perspective on Organofluorine Chemistry

The journey into the world of fluorinated organic molecules was fraught with peril, earning early pioneers the moniker of "fluorine martyrs" due to the extreme reactivity of elemental fluorine.[1] The story begins with the isolation of elemental fluorine in 1886 by French chemist Henri Moissan, an achievement for which he was awarded the 1906 Nobel Prize in Chemistry.[2][3] While the first synthesis of an organofluorine compound, methyl fluoride, was reported by Dumas and Peligot in 1835, and Alexander Borodin demonstrated the first nucleophilic substitution to form an alkyl fluoride in 1862, the true potential of fluorine in the life sciences remained largely untapped for decades.[4]

The mid-20th century marked a turning point. The burgeoning field of medicinal chemistry began to recognize the unique properties that fluorine could impart to organic molecules.[5] A pivotal moment came in the 1960s, a decade that saw a flurry of innovation in the development of nonsteroidal anti-inflammatory drugs (NSAIDs). It was during this period that the research arm of Boots UK, the same team that discovered ibuprofen, developed flurbiprofen, a fluorinated derivative of propionic acid.[6][7] Patented in 1964 and approved for medical use in 1987, flurbiprofen stands as a landmark achievement in the history of fluorinated phenylacetic acid derivatives, showcasing the therapeutic potential of this structural motif.[6]

The "Fluorine Effect": Rationale for Fluorination in Phenylacetic Acid Derivatives

The introduction of fluorine into a phenylacetic acid scaffold is a deliberate and strategic decision driven by the unique physicochemical properties of this small but mighty halogen.[8] The rationale behind this "fluorine effect" can be understood through several key principles:

-

Modulation of Electronic Properties and Acidity: Fluorine is the most electronegative element, and its strong electron-withdrawing nature can significantly influence the acidity (pKa) of the carboxylic acid group in phenylacetic acid derivatives. This can, in turn, affect the compound's solubility, absorption, and interaction with biological targets.[9]

-

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry. Replacing a hydrogen atom with fluorine at a metabolically labile position can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[9]

-

Increased Lipophilicity and Membrane Permeability: The introduction of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its target. This is particularly crucial for drugs targeting the central nervous system.[9]

-

Improved Binding Affinity and Selectivity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions. The strategic placement of fluorine can lead to a "perfect fit" within a protein's binding pocket, enhancing potency and selectivity.[10]

These principles have been successfully applied in the design of numerous drugs, where fluorination has been a key factor in transforming a lead compound into a clinical candidate.[8]

Synthetic Strategies for Fluorinated Phenylacetic Acid Derivatives

The synthesis of fluorinated phenylacetic acid derivatives can be broadly categorized into two approaches: introduction of the fluorine atom onto a pre-existing phenylacetic acid scaffold, or the construction of the phenylacetic acid moiety from a fluorinated precursor. Several robust methods have been developed and refined over the years.

Hydrolysis of Fluorinated Benzyl Cyanides

A classic and reliable method for the synthesis of phenylacetic acids is the hydrolysis of the corresponding benzyl cyanide. This method is readily applicable to the synthesis of fluorinated derivatives.

Experimental Protocol: Synthesis of 2-Fluorophenylacetic Acid [11][12]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-fluorobenzyl cyanide (1.0 eq) and a dilute solution of sulfuric acid (e.g., prepared by adding 3 volumes of concentrated sulfuric acid to 2 volumes of water).

-

Reaction: Heat the mixture to reflux with vigorous stirring for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.

-

Isolation: The 2-fluorophenylacetic acid will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water.

-

Purification: The crude product can be purified by recrystallization from hot water or a suitable organic solvent system to yield pure 2-fluorophenylacetic acid.

Causality Behind Experimental Choices: The use of strong acid is essential to facilitate the hydrolysis of the nitrile group to a carboxylic acid. The precipitation upon addition to ice water is a simple and effective method for initial product isolation. Recrystallization is a standard technique for purifying solid organic compounds.

The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful method for the synthesis of phenylacetic acids from acetophenones. This reaction involves the conversion of an aryl alkyl ketone to the corresponding thioamide, followed by hydrolysis.

Experimental Protocol: Synthesis of 4-Fluorophenylacetic Acid [13]

-